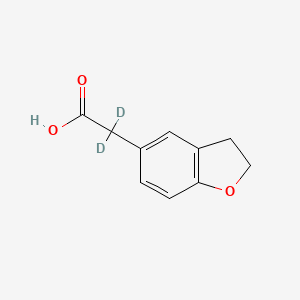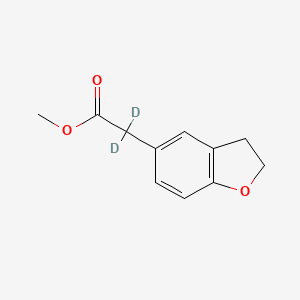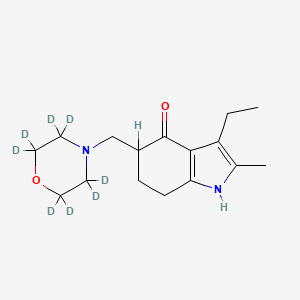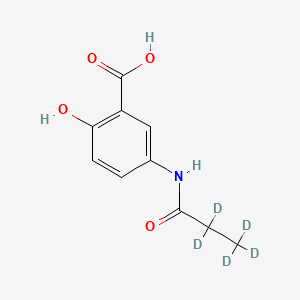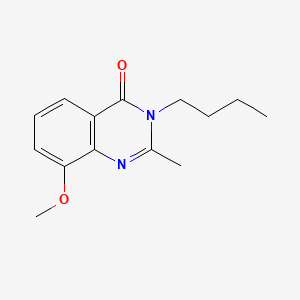![molecular formula C12H10O4 B564713 5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 100953-16-0](/img/structure/B564713.png)
5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C12H10O4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one is complex, as suggested by its name. The exact structure is not provided in the available sources.Chemical Reactions Analysis
The chemical reactions involving 5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one are not detailed in the available sources.Physical And Chemical Properties Analysis
5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one has a molecular weight of 218.20500 . It has a density of 1.324g/cm3 . Its boiling point is 383.8ºC at 760 mmHg . The melting point is not available . The flash point is 185.9ºC .Scientific Research Applications
Synthesis Methods : A simple method for synthesizing Methoxy-7H-Furo(3,2-g)(1)benzopyran-7-One, a linear Furanocoumarin with a wide range of biological properties, was proposed using phloroglucinol and ethyl propiolate as original materials through various chemical reactions (Hua, Da-bin, & Liang, 2009).
Biological Properties and Derivatives : A novel derivative of 8-methoxypsoralen (8-MOP), 2, 3-dihydro-2, 9-dimethoxy-3-hydroxy-7H-furo[3, 2-g][1]benzopyran-7-one, was found to inhibit chemotactic activity of polymorphonuclear neutrophils (Murakami et al., 1991).
Methanol Adduct Formation : The reaction of 8-methoxypsoralen with dimethyldioxirane yields a methanol adduct, which is produced by epoxidation of the furan double bond followed by nucleophilic attack by methanol (Adam & Sauter, 1992).
Crystal Structure Analysis : The crystal structure of a bioactive furanocoumarin, known as methylrutaretin, was stabilized by intermolecular hydrogen-bond interactions, forming zigzag chains (Bauri et al., 2006).
Photodegradation Studies : The photooxygenation of 4-methoxy-7-methyl-5 H-furo[3,2-g][1]benzopyran-5-one (Visnagin) in methanol was studied, highlighting the formation of various compounds through different mechanisms (Atta et al., 1993).
Biological Activity in Skin Disorders : A water-soluble dimethylaminoethyl ether analog of 8-methoxypsoralen showed significant activity in keratinocyte growth inhibition assays and demonstrated ability to intercalate and damage DNA following UVA light treatment, indicating potential use in treating skin diseases involving abnormal keratinocyte proliferation (Guillon et al., 2018).
Synthesis of Psoralen Derivatives : Research has been conducted on the convenient synthesis of psoralen derivatives, which are important due to their presence in various natural products and potential therapeutic applications (Ahluwalia et al., 1979).
Inhibitory Effects on Kinases : Substituted 7H-furo[3,2-g]chromen-7-one and furo[3,2-g]chromeno[2,3-c]pyrazole derivatives were synthesized and tested as EGFR and VEGFR-2 kinase inhibitors, indicating potential therapeutic applications in cancer treatment (Amr et al., 2017).
Structure-Activity Relationship Analysis : Analysis of a furanocoumarin isolated from Apiumgraveolens showed potential antioxidant, anti-inflammatory, and respiratory analeptic properties based on structure-activity predictions (Sharma, 2017).
Cytotoxicity of Derivatives : Phelligridins C-F, including a new furo[3,2-c]pyran-4-one, exhibited selective cytotoxicity against human lung and liver cancer cell lines (Mo et al., 2004).
Mechanism of Action
The mechanism of action of 5,6-Dihydro-9-methoxy-7H-furo3,2-gbenzopyran-7-one is not detailed in the available sources.
properties
IUPAC Name |
9-methoxy-5,6-dihydrofuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRPXKKVNYHHPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OC(=O)CC3)C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654228 |
Source


|
| Record name | 9-Methoxy-5,6-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100953-16-0 |
Source


|
| Record name | 9-Methoxy-5,6-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)

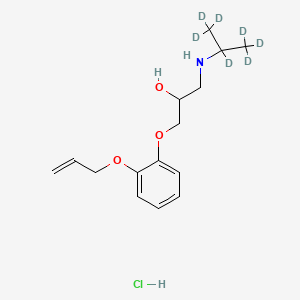
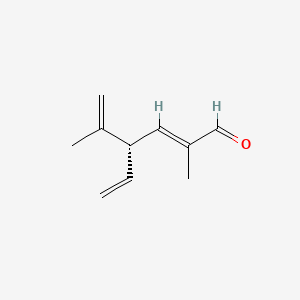
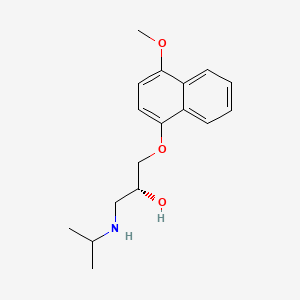
![(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane](/img/structure/B564641.png)
